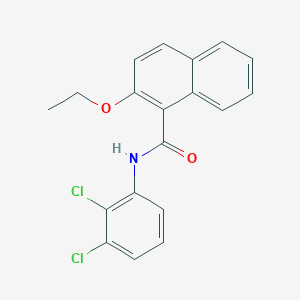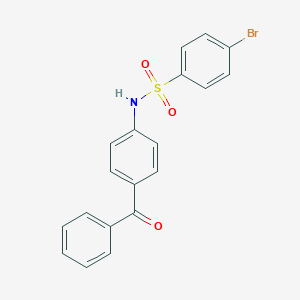![molecular formula C29H26N2O2 B308977 3-[(3,3-diphenylpropanoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B308977.png)
3-[(3,3-diphenylpropanoyl)amino]-N-(3-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,3-diphenylpropanoyl)amino]-N-(3-methylphenyl)benzamide, commonly known as DPA-BMA, is a synthetic compound that belongs to the class of N-acyl amino acid derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mécanisme D'action
The mechanism of action of DPA-BMA is not fully understood. However, studies have suggested that it may act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which plays a crucial role in various physiological processes, including muscle contraction, cognition, and memory.
Biochemical and Physiological Effects:
Studies have shown that DPA-BMA exhibits various biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, which may be attributed to its ability to inhibit the production of reactive oxygen species and pro-inflammatory cytokines. DPA-BMA has also been shown to possess antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DPA-BMA in lab experiments is its ease of synthesis and purification. It is also relatively stable under various conditions, making it suitable for use in a wide range of experiments. However, one of the limitations of using DPA-BMA is its low solubility in water, which may limit its applicability in certain experiments.
Orientations Futures
There are several future directions for research on DPA-BMA. One potential area of research is the development of novel bioactive compounds based on the structure of DPA-BMA. Another area of research is the investigation of the potential use of DPA-BMA in the development of organic electronic materials. Additionally, further studies are needed to fully understand the mechanism of action of DPA-BMA and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of DPA-BMA involves the reaction of 3-methylbenzoic acid, 3,3-diphenylpropanoic acid, and N,N-dimethylformamide with the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting compound is then purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
DPA-BMA has shown promising results in various scientific research applications. It has been studied for its potential use as a building block for the synthesis of novel bioactive compounds, including antimicrobial agents, anticancer drugs, and anti-inflammatory agents. DPA-BMA has also been investigated for its potential use in the development of organic electronic materials, such as light-emitting diodes and organic field-effect transistors.
Propriétés
Nom du produit |
3-[(3,3-diphenylpropanoyl)amino]-N-(3-methylphenyl)benzamide |
|---|---|
Formule moléculaire |
C29H26N2O2 |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
3-(3,3-diphenylpropanoylamino)-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C29H26N2O2/c1-21-10-8-16-25(18-21)31-29(33)24-15-9-17-26(19-24)30-28(32)20-27(22-11-4-2-5-12-22)23-13-6-3-7-14-23/h2-19,27H,20H2,1H3,(H,30,32)(H,31,33) |
Clé InChI |
MVSQECPUFDHJBP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-chloro-N-(2,3-dimethylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308905.png)
![4-chloro-N-(4-fluorophenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308906.png)
![N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308907.png)
![Methyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308908.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308909.png)

![N-(4-chlorophenyl)-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308911.png)
![N-(3-methylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308912.png)
![Ethyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308914.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308916.png)
![3-[(3-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B308917.png)